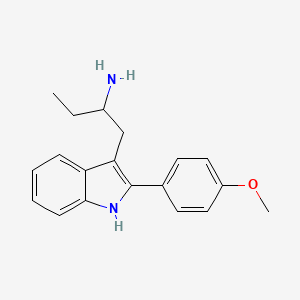

3-(2-Aminobutyl)-2-(p-methoxyphenyl)indole

Description

Structure

3D Structure

Properties

CAS No. |

52018-92-5 |

|---|---|

Molecular Formula |

C19H22N2O |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

1-[2-(4-methoxyphenyl)-1H-indol-3-yl]butan-2-amine |

InChI |

InChI=1S/C19H22N2O/c1-3-14(20)12-17-16-6-4-5-7-18(16)21-19(17)13-8-10-15(22-2)11-9-13/h4-11,14,21H,3,12,20H2,1-2H3 |

InChI Key |

BDUPTMIKBIYGCC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 2 Aminobutyl 2 P Methoxyphenyl Indole

Established Synthetic Pathways for the Indole (B1671886) Core Structure

The indole scaffold is a ubiquitous motif in natural products and pharmaceuticals, leading to the development of numerous synthetic methods for its construction. For a 2,3-disubstituted indole such as the target compound, several classical and modern synthetic strategies can be envisioned.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for indole ring formation. wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of a 2,3-disubstituted indole, an unsymmetrical ketone would be required as a starting material. researchgate.net

A potential retrosynthetic analysis for the target indole core using the Fischer synthesis would involve the reaction of p-methoxyphenylhydrazine with 4-aminohexan-2-one. However, a major drawback of the Fischer process when using unsymmetrical ketones is the potential for the formation of isomeric products, depending on the regioselectivity of the enamine formation and the subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement. nih.gov The reaction conditions, particularly the choice of acid catalyst (Brønsted or Lewis acids), can significantly influence the outcome. wikipedia.orgnih.gov

| Method | Starting Materials | Key Features | Potential Challenges |

| Fischer Indole Synthesis | Phenylhydrazine and an unsymmetrical ketone | Well-established, versatile | Lack of regioselectivity with unsymmetrical ketones, harsh acidic conditions |

Larock Indole Synthesis and Other Palladium-Catalyzed Cyclizations

The Larock indole synthesis, a palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne, offers a powerful and regioselective route to 2,3-disubstituted indoles. wikipedia.orgub.edunih.gov This method generally exhibits high regioselectivity, with the bulkier substituent of the alkyne preferentially occupying the C2 position of the resulting indole. nih.gov

To apply this to the synthesis of the target indole core, one would react o-iodoaniline with an alkyne bearing a p-methoxyphenyl group and a precursor to the 2-aminobutyl side chain. The regioselectivity of the Larock reaction would likely favor the desired product where the larger p-methoxyphenyl group is positioned at C2. nih.gov Various palladium catalysts and ligands can be employed to optimize the reaction conditions. ub.edu

Other palladium-catalyzed methods for constructing 2,3-disubstituted indoles include the cyclization of o-alkynyltrifluoroacetanilides with aryl halides or vinyl triflates, and the arylation of ortho-alkynylanilines with arylsiloxanes. researchgate.net These methods provide alternative entries into the desired indole scaffold, often with good functional group tolerance.

| Method | Starting Materials | Catalyst | Key Features |

| Larock Indole Synthesis | o-Iodoaniline and a disubstituted alkyne | Palladium(II) acetate (B1210297) | High regioselectivity, mild reaction conditions |

| Cacchi Annulation | o-Alkynyltrifluoroacetanilides and aryl halides | Palladium complexes | Versatile for introducing various substituents |

| Arylation of o-Alkynylanilines | o-Alkynylaniline and an arylsiloxane | Palladium(II) acetate | Good functional group tolerance |

Alternative Cyclization and Condensation Strategies

Beyond the Fischer and Larock syntheses, a variety of other cyclization and condensation reactions have been developed for the construction of 2,3-disubstituted indoles. These include radical cyclizations, reductive cyclizations of acylamido carbonyl compounds, and cyclizations of N-(2-halophenyl)allenamides. nih.gov

One notable approach is a sequential Larock heteroannulation and silicon-based cross-coupling reaction. nih.gov This method allows for the initial formation of a 3-substituted-2-silylindole, which can then undergo a cross-coupling reaction with an aryl halide to introduce the substituent at the C2 position. nih.gov This two-step approach provides a high degree of control over the substitution pattern of the indole ring.

Approaches for Introducing the 2-Aminobutyl Side Chain

The introduction of the 2-aminobutyl side chain at the C3 position of the indole ring can be achieved through several synthetic strategies. The C3 position of indole is highly nucleophilic and readily undergoes electrophilic substitution.

One common approach is the Friedel-Crafts alkylation of a pre-formed 2-(p-methoxyphenyl)indole with a suitable electrophile containing the 2-aminobutyl precursor. For instance, reaction with a protected 2-halobutyl- or 2-tosyloxybutylamine derivative in the presence of a Lewis acid could install the desired side chain. Subsequent deprotection would then reveal the primary amine.

Alternatively, the side chain can be constructed stepwise. For example, a Friedel-Crafts acylation of the 2-arylindole with a butanoyl halide, followed by reductive amination or conversion of the ketone to an oxime and subsequent reduction, would yield the 2-aminobutyl group.

The synthesis of α-ethyltryptamine, which is structurally analogous to the aminobutyl side chain of the target molecule, has been achieved via a Henry reaction between indole-3-carboxaldehyde (B46971) and nitropropane, followed by reduction of the resulting nitroalkene. A similar strategy could be adapted by starting with 2-(p-methoxyphenyl)indole-3-carboxaldehyde.

Strategies for Incorporating the p-Methoxyphenyl Moiety

The p-methoxyphenyl group can be introduced at the C2 position of the indole ring either during the indole ring synthesis or by functionalization of a pre-formed indole.

As mentioned in the context of the Larock indole synthesis, using an alkyne bearing a p-methoxyphenyl group is a direct way to incorporate this moiety during the cyclization process. ub.edu Similarly, in the Fischer indole synthesis, a ketone precursor containing the p-methoxyphenyl group, such as 1-(p-methoxyphenyl)propan-1-one, could be reacted with a suitable phenylhydrazine derivative.

Post-cyclization functionalization is also a viable strategy. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, of a 2-haloindole with p-methoxyphenylboronic acid or a p-methoxyphenylstannane, respectively, are powerful methods for C-C bond formation at the C2 position. Direct C-H arylation of the indole C2 position with a p-methoxyphenyl halide or other arylating agent under palladium catalysis is another modern and efficient approach.

Stereoselective Synthesis of Enantiomers and Diastereomers of 3-(2-Aminobutyl)-2-(p-methoxyphenyl)indole

The target molecule contains a chiral center at the second carbon of the butyl chain. The synthesis of specific enantiomers or diastereomers requires the use of asymmetric synthesis techniques.

One strategy involves the use of a chiral auxiliary. For instance, a chiral auxiliary could be attached to the nitrogen of the indole or to the amine precursor of the side chain to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary can be removed. The Schöllkopf chiral auxiliary has been successfully used in the asymmetric synthesis of tryptophan analogues via a palladium-mediated heteroannulation, a strategy that could potentially be adapted. nih.gov

Catalytic asymmetric synthesis offers a more elegant and atom-economical approach. A chiral catalyst, such as a chiral palladium complex in a Larock-type synthesis or a chiral Brønsted or Lewis acid in a Fischer indole synthesis or a Friedel-Crafts alkylation, could be employed to induce enantioselectivity. Asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or imine intermediate, using a chiral transition metal catalyst is another powerful method for establishing the stereocenter.

Diastereoselective synthesis could be achieved by controlling the relative stereochemistry between the newly formed stereocenter and any existing stereocenters in the molecule. For example, if a chiral building block is used for the 2-aminobutyl side chain, a subsequent reaction to form the indole or to introduce another substituent could be influenced by this existing stereocenter, leading to a diastereomeric excess of one product.

While general principles of asymmetric synthesis can be applied, specific, documented methods for the stereoselective synthesis of this compound are not readily found in the surveyed literature. The development of such a synthesis would likely require significant methodological investigation and optimization.

Design and Synthesis of Analogs and Prodrugs for Research Applications

The generation of analogs of this compound allows researchers to probe the specific interactions of the molecule with its biological targets. By altering discrete parts of the molecule, it is possible to identify which functional groups are essential for activity and which can be modified to improve properties like potency, selectivity, and metabolic stability. Prodrugs, which are inert derivatives that convert to the active parent compound in vivo, represent a key strategy for improving drug delivery. For instance, a phosphonooxymethyl prodrug can be designed to enhance the bioavailability of a poorly soluble parent compound, undergoing rapid enzymatic conversion to the active form after administration. acs.org

The indole nucleus offers several positions for modification to explore their impact on biological activity. Common modifications include substitution on the benzene (B151609) portion of the ring system and alkylation of the indole nitrogen. These changes can influence the molecule's electronic properties, lipophilicity, and steric profile.

Substituents can be introduced at various positions of the indole's benzene ring, most commonly at the 5-position. The synthesis of these analogs typically begins with an appropriately substituted indole precursor. For example, analogs of the related compound α-ethyltryptamine (αET), which lacks the 2-aryl group, have been synthesized with substituents such as methoxy (B1213986) (5-MeO-αET) and fluoro (5-fluoro-αET) groups on the indole ring. wikipedia.org This approach, starting with 5-fluoroindole (B109304) or 5-methoxyindole, can be adapted to produce the corresponding 2-aryl derivatives.

Another key modification is the alkylation of the indole nitrogen (N1 position). This can be achieved by treating the parent indole with various alkylating agents, such as benzyl (B1604629) or propargyl bromides, in the presence of a base. nih.gov Such modifications eliminate the hydrogen-bond donor capability of the indole NH group and can influence the molecule's interaction with biological targets.

Table 1: Examples of Modifications to the Indole Ring System

| Modification Type | Example Substituent | General Synthetic Approach | Starting Material Example |

|---|---|---|---|

| Ring Substitution | 5-Fluoro | Fischer indole synthesis or other cyclization methods | 4-Fluorophenylhydrazine |

| Ring Substitution | 5-Methoxy | Fischer indole synthesis or other cyclization methods | 4-Methoxyphenylhydrazine |

| N-Alkylation | N-Benzyl | Deprotonation followed by reaction with an alkyl halide | Benzyl bromide |

| N-Alkylation | N-Propargyl | Deprotonation followed by reaction with an alkyl halide | Propargyl bromide |

The aminobutyl side chain at the C3 position is crucial for the activity of many indole derivatives, and its modification can significantly alter pharmacological properties. Variations can include altering the chain length, branching, and derivatizing the primary amino group.

N-Alkylation and N-Acylation: The primary amine is a common target for derivatization. N-alkylation to form secondary or tertiary amines can be achieved through methods like reductive amination with aldehydes or ketones. N-acylation, the formation of an amide linkage by reacting the amine with an acyl chloride or thioester, is another prevalent modification. nih.govnih.gov Acylation can reduce the basicity of the amine and increase lipophilicity, which may also serve as a prodrug strategy to improve membrane permeability. nih.govresearchgate.net

Chain Length Modification: The length of the alkyl chain can be varied to probe the optimal distance between the indole core and the terminal amino group. Analogs with aminopropyl (homotryptamines) or aminopentyl side chains can be synthesized. nih.gov Tandem hydroformylation followed by Fischer indole synthesis, starting from appropriate amino olefins and aryl hydrazines, provides a modular approach to access tryptamines with varying chain lengths. nih.gov

Table 2: Examples of Variations in the Aminobutyl Side Chain

| Modification Type | Resulting Group | General Synthetic Approach | Reagent Example |

|---|---|---|---|

| N-Alkylation | Secondary Amine | Reductive amination | Acetaldehyde |

| N-Acylation | Amide | Reaction with an acylating agent | Acetyl chloride |

| Homologation | Aminopropyl chain | Tandem hydroformylation/Fischer indole synthesis | Allylamine |

| Homologation | Aminopentyl chain | Tandem hydroformylation/Fischer indole synthesis | Pentenylamine |

The 2-aryl substituent is a defining feature of this molecular scaffold, and modifications to this group can fine-tune electronic and steric properties, affecting target binding and metabolism.

O-Demethylation and Re-etherification: A common and synthetically straightforward modification is the cleavage of the methyl ether to yield the corresponding p-hydroxyphenyl analog. This is typically accomplished using strong Lewis acids like boron tribromide (BBr₃). The resulting phenol (B47542) is a versatile intermediate that can be converted into a variety of new ethers or esters, allowing for the introduction of diverse functional groups.

Ring Substitution: The aromatic ring of the p-methoxyphenyl group can be substituted with various electron-donating or electron-withdrawing groups. The synthesis of such analogs often involves modern cross-coupling reactions. For instance, a palladium-catalyzed Sonogashira coupling of a 2-iodoaniline (B362364) with a terminally substituted alkyne can be followed by a base-assisted cycloaddition to form the desired 2-arylindole. nih.govrsc.org This allows for the incorporation of a wide array of substituted phenyl groups. Alternatively, the Fischer indole synthesis can be employed, starting with phenylhydrazines bearing different substituents on the phenyl ring. nih.gov The electronic nature of the substituent on the phenylhydrazine can influence the regioselectivity of the cyclization step. nih.gov

Table 3: Examples of Alterations of the p-Methoxyphenyl Group

| Modification Type | Resulting Group | General Synthetic Approach | Key Reagent/Reaction |

|---|---|---|---|

| O-Demethylation | p-Hydroxyphenyl | Ether cleavage | Boron tribromide (BBr₃) |

| Halogenation | p-Chlorophenyl | Palladium-catalyzed cross-coupling | (4-Chlorophenyl)boronic acid |

| Alkylation | p-Tolyl | Palladium-catalyzed cross-coupling | (4-Methylphenyl)boronic acid |

| Demethoxylation | Phenyl | Palladium-catalyzed cross-coupling | Phenylboronic acid |

Advanced Analytical Characterization Techniques for Research on 3 2 Aminobutyl 2 P Methoxyphenyl Indole

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the 3-(2-Aminobutyl)-2-(p-methoxyphenyl)indole molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region (typically δ 7.0-8.0 ppm) would feature complex multiplets for the protons on the indole (B1671886) ring and the p-methoxyphenyl substituent. Protons on the phenyl ring adjacent to the methoxy (B1213986) group would appear as doublets, as would the protons on the indole's benzene (B151609) ring. The indole N-H proton would likely appear as a broad singlet at a downfield chemical shift (δ > 8.0 ppm). The methoxy group (-OCH₃) protons would yield a sharp singlet around δ 3.8 ppm. The protons of the aminobutyl side chain would appear in the upfield region, with the methine proton (CH-N) deshielded relative to the methylene (B1212753) (CH₂) and methyl (CH₃) protons.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The spectrum would show several signals in the aromatic region (δ 110-160 ppm), corresponding to the carbons of the indole and p-methoxyphenyl rings. The carbon of the methoxy group is expected around δ 55 ppm. The aliphatic carbons of the aminobutyl side chain would appear in the upfield region (δ 10-50 ppm).

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would reveal proton-proton couplings within the aminobutyl chain and within the aromatic rings, while HSQC would correlate each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are estimated based on typical values for similar structural motifs.

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Indole N-H | > 8.0 | Broad Singlet | 1H |

| Aromatic Protons (Indole & Phenyl) | 6.9 - 7.8 | Multiplets, Doublets | 8H |

| Methoxy Protons (-OCH₃) | ~ 3.8 | Singlet | 3H |

| Methine Proton (-CH(NH₂)-) | ~ 3.0 - 3.5 | Multiplet | 1H |

| Methylene Protons (Indole-CH₂-) | ~ 2.8 - 3.2 | Multiplet | 2H |

| Methylene Protons (-CH₂-CH₃) | ~ 1.5 - 1.8 | Multiplet | 2H |

| Amino Protons (-NH₂) | Variable (broad) | Singlet | 2H |

| Methyl Protons (-CH₃) | ~ 0.9 - 1.2 | Triplet | 3H |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

MS Analysis: For this compound (molecular formula C₁₉H₂₂N₂O), the nominal molecular weight is 294 g/mol . In electron ionization (EI) mode, the primary fragmentation pathway for tryptamine-like structures is the cleavage of the C-C bond beta to the side-chain amino group. This results in the formation of a stable, resonance-delocalized immonium ion. For this compound, the expected base peak would correspond to the [M-C₂H₅]⁺ fragment, which is the immonium ion derived from the loss of an ethyl group from the aminobutyl chain.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The predicted monoisotopic mass for C₁₉H₂₂N₂O is 294.17322 Da. uni.lu An HRMS measurement confirming this mass would provide strong evidence for the compound's elemental composition. Predicted m/z values for common adducts in electrospray ionization (ESI) mode, such as the protonated molecule [M+H]⁺, would be approximately 295.18050. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Data based on predicted values from chemical databases and common fragmentation patterns of related tryptamines.

| Analysis Type | Parameter | Predicted Value | Notes |

| HRMS (ESI+) | Monoisotopic Mass [M] | 294.17322 Da | For C₁₉H₂₂N₂O |

| Protonated Molecule [M+H]⁺ | 295.18050 m/z | ||

| Sodium Adduct [M+Na]⁺ | 317.16244 m/z | ||

| MS (EI) | Molecular Ion [M]⁺• | 294 m/z | May be of low abundance |

| Major Fragment | [M-C₂H₅]⁺ | Expected base peak from β-cleavage of the aminobutyl side chain |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the 3300-3400 cm⁻¹ region would correspond to the N-H stretching of the indole and the primary amine. C-H stretching vibrations from the aromatic rings and the aliphatic side chain would appear around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1610 cm⁻¹ range. A strong absorption band around 1240-1250 cm⁻¹ would be characteristic of the aryl-alkyl ether C-O stretch of the methoxy group. scielo.org.zamdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. The indole ring system is the primary chromophore. Indole and its derivatives typically exhibit two main absorption bands. researchdata.edu.au For this compound, absorptions are expected around 220 nm and in the region of 270-290 nm, corresponding to the π → π* electronic transitions within the indole and p-methoxyphenyl conjugated systems. researchgate.net

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column, would be suitable for this compound. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. japsonline.comresearchgate.net Detection by a UV detector, set at one of the compound's absorption maxima (e.g., ~280 nm), would produce a chromatogram. The purity is determined by the relative area of the main peak corresponding to the title compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying volatile compounds. Due to the presence of polar N-H groups, derivatization of the compound, for example with a silylating agent like BSTFA or an acylating agent, may be necessary to improve its volatility and chromatographic peak shape. researchgate.net The sample would be separated on a capillary column (e.g., HP-5MS) and the resulting mass spectrum for the chromatographic peak would be used for identification. nih.govoup.com The retention time provides one level of identification, while the mass spectrum provides structural confirmation by matching the observed fragmentation pattern with the expected pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-MS)

Liquid chromatography coupled with mass spectrometry stands as a cornerstone technique for the analysis of indole derivatives. The combination of liquid chromatography for physical separation with the high selectivity and sensitivity of mass spectrometry allows for robust identification and characterization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for both qualitative and quantitative analysis. In this technique, the compound is first separated from a mixture by LC and then ionized, typically using electrospray ionization (ESI). The resulting precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and is widely used for quantification. For this compound, the protonated molecule would be the primary precursor ion for fragmentation studies.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) offers the advantage of high-resolution mass accuracy. This allows for the determination of the elemental composition of the parent molecule and its fragments, providing a high degree of confidence in its identification. Predicted mass spectrometry data for various adducts of this compound can be calculated to guide experimental analysis. uni.lu The predicted collision cross section (CCS) values are also important parameters, reflecting the ion's size and shape in the gas phase, which can aid in identification. uni.lu

Below are the predicted mass-to-charge ratios (m/z) and collision cross section (CCS) values for potential adducts of this compound. uni.lu

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 295.18050 | 171.0 |

| [M+Na]⁺ | 317.16244 | 178.9 |

| [M+K]⁺ | 333.13638 | 172.7 |

| [M+NH₄]⁺ | 312.20704 | 186.9 |

| [M-H]⁻ | 293.16594 | 176.0 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is recorded and analyzed.

The resulting data allows for the calculation of electron density maps, from which the exact positions of atoms within the crystal lattice can be determined. This provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the compound's connectivity and stereochemistry. Furthermore, X-ray crystallography reveals details about the packing of molecules in the crystal, including intermolecular interactions such as hydrogen bonding. While no public crystallographic data for this compound is currently available, this technique remains the gold standard for its unequivocal solid-state structural characterization.

Quantitative Analytical Methodologies for In Vitro and In Vivo (Non-Human) Research Samples

Developing a robust quantitative method is essential for studying the behavior of this compound in biological systems. LC-MS/MS is the preferred technique for this purpose due to its high sensitivity and selectivity, which are necessary for accurately measuring low concentrations of the analyte in complex biological matrices like plasma, serum, or tissue homogenates. nih.gov

A typical quantitative method development and validation process involves several key steps:

Sample Preparation: The initial step involves extracting the analyte from the biological matrix and removing interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatography: An appropriate LC column and mobile phase are selected to achieve good chromatographic peak shape and separation from endogenous matrix components.

Mass Spectrometry: The mass spectrometer is operated in MRM mode. At least two specific precursor-to-product ion transitions are monitored for the analyte and an internal standard to ensure accurate identification and quantification.

Method Validation: The method is rigorously validated according to established guidelines. This includes assessing linearity (the range over which the response is proportional to concentration), accuracy (closeness to the true value), precision (repeatability), selectivity, and the limit of quantification (LOQ), which is the lowest concentration that can be reliably measured.

The table below outlines typical performance characteristics for a validated LC-MS/MS method for the quantification of a small molecule, such as an indole derivative, in a biological matrix.

| Validation Parameter | Typical Performance Characteristic |

|---|---|

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (R²) | ≥ 0.99 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantitation (LOQ) | 1.0 ng/mL |

| Intra- and Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

Such a validated method would be suitable for application in non-human in vitro and in vivo research studies to determine the concentration of this compound.

Pharmacological and Biochemical Mechanism Investigations Preclinical Focus

Receptor Binding Affinity and Selectivity Profiling

No specific data from radioligand binding assays detailing the affinity (e.g., Kᵢ values) of 3-(2-Aminobutyl)-2-(p-methoxyphenyl)indole for various neurotransmitter receptors have been reported. A comprehensive understanding of its potential as a neurological agent would require such profiling.

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT₁A, 5-HT₂A, 5-HT₇)

There is no available research documenting the binding affinity of this compound at serotonin receptor subtypes. Structurally related indole (B1671886) and aminobutyl compounds are known to interact with the serotonergic system, but specific affinities for this compound remain uncharacterized.

Dopamine (B1211576) Receptor Subtype Interactions (e.g., D₁, D₂, D₃)

The interaction profile of this compound with dopamine receptor subtypes is currently unknown. Binding studies are necessary to determine its affinity for D₁, D₂, D₃, and other dopamine receptors.

Adrenergic Receptor Affinity (e.g., α₁-adrenoceptors)

Information regarding the binding affinity of this compound for adrenergic receptors, including α₁-adrenoceptors, is not available in published literature.

Other Neurotransmitter Receptor Systems (e.g., Cannabinoid Receptors)

There are no public reports on the affinity of this compound for other significant central nervous system targets, such as the cannabinoid receptors (CB₁ and CB₂).

Functional Assays of Receptor Agonism/Antagonism

Functional assay data, which would elucidate whether this compound acts as an agonist, antagonist, or inverse agonist at various receptors, has not been published. Such studies are crucial for understanding its potential pharmacological effects.

Structure Activity Relationship Sar Studies of 3 2 Aminobutyl 2 P Methoxyphenyl Indole Analogs

Influence of Substitutions on the Indole (B1671886) Nucleus (Positions 4, 5, 6, 7)

Substitutions on the indole nucleus of 3-(2-aminobutyl)indole analogs, the parent structure lacking the 2-aryl group, have been shown to significantly modulate biological activity, primarily concerning monoamine oxidase (MAO) inhibition. Early studies on a series of 3-(2-aminobutyl)indoles, also known as α-ethyltryptamines, provided foundational insights into these relationships.

For instance, the introduction of a methyl group at the 7-position of 3-(2-aminobutyl)indole resulted in a compound with superior in vivo and in vitro activity compared to the unsubstituted parent compound. This enhancement suggests that small, lipophilic groups at this position may foster favorable interactions with the biological target.

Conversely, substitutions at other positions have yielded varied results. Analogs with methoxy (B1213986) groups at the 5- or 6-positions, a fluoro group at the 6-position, or an amino group at the 6-position have been synthesized and evaluated. Notably, the 6-hydroxy metabolite of α-ethyltryptamine was found to be inactive, indicating that hydroxylation at this position is a deactivating metabolic pathway. While specific SAR data for substitutions on the 3-(2-Aminobutyl)-2-(p-methoxyphenyl)indole scaffold are not extensively detailed in publicly available literature, these findings on simpler 3-(2-aminobutyl)indoles provide a predictive framework. It is plausible that similar trends would be observed, where small, non-polar substituents at the 7-position could enhance potency, while hydrophilic groups, particularly at the 6-position, might reduce it.

Table 1: Influence of Indole Nucleus Substitution on the Activity of 3-(2-Aminobutyl)indole Analogs

| Position | Substituent | Observed Effect on Activity |

|---|---|---|

| 4 | - | Data not available |

| 5 | Methoxy | Investigated, specific effect on potency not detailed |

| 6 | Methoxy | Investigated, specific effect on potency not detailed |

| 6 | Fluoro | Investigated, specific effect on potency not detailed |

| 6 | Amino | Investigated, specific effect on potency not detailed |

| 6 | Hydroxy | Inactive metabolite |

Impact of Modifications to the 2-Aminobutyl Side Chain (Length, Branching, Amino Group Modifications)

The 2-aminobutyl side chain at the 3-position of the indole ring is a critical determinant of biological activity. Modifications to its length, branching, and the terminal amino group can lead to significant changes in potency and selectivity.

Chain Length and Branching: The presence of an α-alkyl group, such as the ethyl group in the aminobutyl chain, is a key feature. Compared to tryptamine (B22526) (which has a 2-aminoethyl side chain), the α-ethyl homolog, α-ethyltryptamine, demonstrates a distinct pharmacological profile, including effects as a monoamine releasing agent and monoamine oxidase inhibitor. This suggests that the branching introduced by the ethyl group is crucial for these activities. Shortening the chain to an aminopropyl group (α-methyl) or extending it would likely alter the compound's interaction with its targets. For instance, α-methyltryptamine (αMT) shows a different selectivity profile at monoamine transporters compared to α-ethyltryptamine (αET).

Amino Group Modifications: The primary amino group is a key site for interaction and modification. N-alkylation, such as the addition of methyl or ethyl groups to form secondary or tertiary amines, is a common strategy in medicinal chemistry to alter properties like lipophilicity, receptor affinity, and metabolism. For example, in the broader class of tryptamines, N,N-dimethylation often leads to compounds with different receptor binding profiles and potencies compared to their primary amine counterparts. While specific data on N-alkylated derivatives of this compound is scarce, it is a logical avenue for analog development to probe the steric and electronic requirements of the target binding site.

Role of the p-Methoxyphenyl Moiety in Ligand-Target Interactions

The presence of an aryl group at the 2-position of the indole nucleus fundamentally distinguishes this class of compounds from classical tryptamines and has a profound impact on their pharmacological properties. The 2-arylindole scaffold is considered a "privileged structure" in drug discovery, known to interact with a wide range of biological targets.

The p-methoxyphenyl group, in particular, appears to be crucial for specific ligand-target interactions. In studies of other 2-arylindole-containing molecules, the methoxy group has been identified as a key feature for activity. For example, in a series of inhibitors for the enzyme ALOX15, a 2-arylindole scaffold with a p-methoxyphenyl group was found to be an "allosteric determinant" required for selective inhibition. nih.gov The position of this methoxy group within the binding pocket was shown to be critical for inducing the conformational changes that lead to allosteric modulation of the enzyme. nih.gov

Furthermore, in other classes of indole derivatives, such as indolylglyoxylamides, the inclusion of a p-methoxyphenyl moiety on an adjacent phenyl ring was found to be favorable for binding affinity at certain receptors. This suggests that the electron-donating nature and the specific steric bulk of the p-methoxyphenyl group are important for establishing productive interactions, potentially through hydrogen bonding involving the oxygen atom or favorable hydrophobic interactions within the target protein. Replacing the p-methoxyphenyl group with an unsubstituted phenyl ring or phenyl rings with different substituents (e.g., halogens, alkyl groups) would be expected to significantly alter the binding affinity and selectivity profile of the ligand.

Stereochemical Requirements for Biological Activity

The 3-(2-aminobutyl) side chain contains a chiral center at the carbon atom alpha to the amino group. Consequently, this compound can exist as two enantiomers, (R) and (S). The stereochemistry of this center is a critical factor for biological activity, as enantiomers of a chiral drug often exhibit different pharmacological and toxicological properties.

This pronounced stereoselectivity for αET strongly implies that the biological activity of this compound is also stereospecific. The three-dimensional arrangement of the ethyl group and the amino group relative to the indole core is crucial for proper orientation and binding within the active site of its biological target(s). It is highly probable that one enantiomer is significantly more potent than the other, or that the two enantiomers possess qualitatively different pharmacological activities. Therefore, any therapeutic or research application of this compound would necessitate the use of a single, pure enantiomer to ensure selectivity and avoid potential off-target effects or reduced efficacy from the less active or inactive enantiomer.

Comparative SAR with Related Indole- and Phenyl-Ethylamine Derivatives

The structure-activity relationship of this compound analogs can be better understood by comparing them to the well-established SAR of classical tryptamines (indole-ethylamine derivatives) and phenylethylamines.

Comparison with Tryptamines: Classical tryptamines, such as N,N-dimethyltryptamine (DMT), are based on a 3-(2-aminoethyl)indole core. The SAR of tryptamines is heavily influenced by substitutions on the indole nucleus (particularly at the 4- and 5-positions) and on the terminal amino group. The key structural distinctions in the current series are the α-ethyl group on the side chain and the 2-p-methoxyphenyl substituent. The α-ethyl group, as seen in α-ethyltryptamine, imparts a pharmacological profile that includes monoamine releasing and MAO inhibitory properties, which are not characteristic of simple tryptamines. The addition of the bulky 2-aryl group further removes the molecule from the classical tryptamine template, likely altering its receptor binding profile significantly and potentially introducing interactions with entirely new targets.

Comparison with Phenylethylamines: Phenylethylamines, such as amphetamine and 2C-series compounds, are characterized by a phenyl ring attached to an aminoethyl or aminopropyl side chain. SAR studies in this class have shown that substitutions on the phenyl ring (e.g., methoxy groups in the 2- and 5-positions) and modifications to the alkyl side chain (e.g., α-methylation) are critical for activity. The this compound structure can be viewed as a hybrid molecule that incorporates features of both a tryptamine (the indole ring) and a phenylethylamine (the p-methoxyphenyl group and the α-branched side chain). The indole nucleus acts as a bioisostere of the substituted phenyl ring found in many phenylethylamine-based compounds. However, the rigid, planar, and electron-rich indole system offers different steric and electronic properties than a more flexible phenyl ring, leading to distinct SAR. For instance, while ring substitutions are crucial for both classes, the specific positions and types of substituents that enhance activity differ due to the different core structures. In general, SAR studies have shown that phenethylamines tend to possess higher affinity for the 5-HT2A receptor than tryptamines. The introduction of the 2-aryl group to the indole scaffold may bridge this gap by providing an additional phenyl ring for interaction, potentially leading to a unique pharmacological profile that combines elements from both structural classes.

Table 2: Comparative Structural Features

| Feature | Phenylethylamines | Tryptamines | This compound |

|---|---|---|---|

| Core Scaffold | Phenyl | Indole | 2-Arylindole |

| Side Chain | Typically Aminoethyl or Aminopropyl | Typically Aminoethyl | Aminobutyl (α-ethyl) |

| Key SAR Locus | Phenyl Ring Substitutions | Indole Ring & N-Alkyl Substitutions | Indole Ring, 2-Aryl Group, & Side Chain |

| Example | 2,5-Dimethoxy-4-iodoamphetamine (DOI) | N,N-Dimethyltryptamine (DMT) | Not Applicable |

Preclinical in Vitro and in Vivo Non Human Experimental Models

Ex Vivo Tissue Preparations (e.g., Brain Homogenates, Synaptosomes)

Ex vivo studies bridge the gap between in vitro and in vivo experiments. In this approach, an animal is first administered the compound, and after a specific time, tissues are harvested for analysis. Brain homogenates or synaptosomes from these animals can be used in binding assays to determine receptor occupancy—the percentage of target receptors bound by the compound at a given dose. This provides valuable information linking the administered dose to target engagement in the central nervous system.

For 3-(2-Aminobutyl)-2-(p-methoxyphenyl)indole, such studies would help establish the relationship between its concentration in the brain and its ability to interact with its intended molecular targets under physiological conditions.

In Vivo Animal Models for Neurobiological and Behavioral Investigations (e.g., Rodent Models)

In vivo studies in animal models, typically rodents, are essential to understand how a compound's molecular and cellular effects translate into changes in complex behaviors and brain function. nih.govmdpi.com

A battery of behavioral tests is used to build a profile of a compound's effects on the central nervous system. frontiersin.org

Locomotor Activity and Exploratory Behavior: The open field test is a standard paradigm used to assess general locomotor activity, exploration, and anxiety-like behavior. nih.govmuriphys.com Rodents are placed in a novel, open arena, and their movement patterns are tracked. An increase or decrease in total distance moved would indicate stimulant or sedative effects of this compound, respectively. The amount of time spent in the center of the arena versus the periphery can be used as a measure of anxiety-like behavior. muriphys.comresearchgate.net

Cognitive Function: Various mazes and conditioning tasks are used to evaluate the effects of a compound on learning and memory. For example, the Morris water maze or Barnes maze can assess spatial learning and memory, while fear conditioning tests can evaluate associative learning. nih.gov These tests would be employed to determine if this compound has cognitive-enhancing or impairing properties.

Neurophysiological and Neurochemical Studies (e.g., Microdialysis, Electrophysiology)

Currently, there is no publicly available scientific literature detailing specific neurophysiological or neurochemical studies, such as microdialysis or electrophysiology, that have been conducted on the compound this compound. Research in these areas is crucial for understanding the compound's effects on neurotransmitter systems and neuronal activity.

Receptor Occupancy Studies in Animal Brain

Information regarding in vivo receptor occupancy studies for this compound in animal models is not available in the current body of scientific literature. Such studies are essential to determine the extent to which the compound binds to its target receptors in the brain at various concentrations.

Metabolic Stability in Animal Microsomes (e.g., Liver Microsomes)

There is no specific data available from studies on the metabolic stability of this compound in animal liver microsomes. This type of research is fundamental for predicting the compound's metabolic fate and clearance in preclinical species.

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. Although no specific molecular docking studies have been published for "3-(2-Aminobutyl)-2-(p-methoxyphenyl)indole", we can infer its likely binding characteristics by examining studies on structurally similar compounds, such as 2-arylindoles and other indole (B1671886) derivatives.

The "this compound" molecule possesses several key structural features that would likely govern its interactions with a receptor binding site:

The indole nucleus , a common scaffold in many biologically active compounds, can participate in hydrophobic and π-π stacking interactions.

The 2-(p-methoxyphenyl) group can fit into hydrophobic pockets. The methoxy (B1213986) group itself can act as a hydrogen bond acceptor.

The 3-(2-aminobutyl) side chain contains a protonatable amino group, which is a critical feature for forming strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a receptor active site. This is a common anchoring point for many ligands that bind to G-protein coupled receptors (GPCRs) and enzymes. nih.gov

Studies on analogous 2-arylindoles have provided insights into their binding modes. For instance, docking of 2-arylindoles into the aromatase active site has shown that the 2-aryl group often orients towards a hydrophobic pocket. nih.gov Furthermore, substituents on the indole ring, such as an electron-withdrawing group at the C-5 position, can form important hydrogen bonds with residues like Ser478. nih.gov In the case of "this compound", the aminobutyl side chain at the 3-position would be expected to seek out polar or charged residues.

Similarly, research on indole derivatives binding to serotonin (B10506) receptors, such as 5-HT1A and 5-HT2A, has highlighted the importance of the protonatable nitrogen atom for electrostatic interactions with a conserved aspartate residue (Asp 3.32). nih.gov The indole moiety itself typically penetrates deep into a hydrophobic region of the receptor. nih.gov For "this compound", the aminobutyl group would likely serve as the primary anchoring point, while the 2-(p-methoxyphenyl)indole core would establish further stabilizing contacts within the binding pocket.

The methoxyphenyl group has also been shown to be important in ligand-receptor interactions. In one study, the para-methoxyl group was involved in multiple pi-alkyl interactions with hydrophobic residues and formed hydrogen bonds with glycine (B1666218) residues. researchgate.net

The following table summarizes the potential interactions based on the structural components of "this compound" and findings from related compounds.

| Structural Moiety | Potential Interaction Type | Interacting Receptor Residues (Examples) |

| Indole NH | Hydrogen Bond Donor | Threonine, Asparagine nih.gov |

| Indole Ring System | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan researchgate.net |

| 2-(p-methoxyphenyl) Group | Hydrophobic, π-Alkyl | Leucine, Isoleucine, Valine, Phenylalanine nih.govresearchgate.net |

| Methoxy Oxygen | Hydrogen Bond Acceptor | Serine, Glycine nih.govresearchgate.net |

| Aminobutyl Side Chain | Ionic Interaction, Hydrogen Bond | Aspartic Acid, Glutamic Acid nih.gov |

These inferred interactions suggest that "this compound" has the potential to bind to a variety of receptors, particularly those with a binding pocket that can accommodate a bulky hydrophobic group and that possess a key acidic residue for anchoring the aminobutyl side chain. Receptors for neurotransmitters like serotonin and dopamine (B1211576), as well as various enzymes, could be potential targets. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. These methods can provide insights into molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and potential biological interactions.

While specific DFT studies on "this compound" are not available in the literature, research on related indole derivatives can illuminate its likely electronic characteristics. DFT calculations on various indole derivatives have been used to determine optimized molecular shapes, atomic charges, and nonlinear optical (NLO) properties.

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

For an indole derivative like "this compound", the HOMO is likely to be distributed over the electron-rich indole and p-methoxyphenyl rings, indicating that these are the most probable sites for electrophilic attack. The LUMO might be located over a similar region, capable of accepting electrons in reactions with nucleophiles or in charge-transfer interactions.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. They visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For "this compound", the MEP map would likely show a negative potential around the oxygen atom of the methoxy group and the π-system of the aromatic rings, making these areas attractive for electrophilic and non-covalent interactions. A positive potential would be expected around the amino group of the side chain (especially when protonated) and the N-H of the indole, indicating sites for nucleophilic attack or hydrogen bonding.

The following table summarizes the expected electronic properties based on quantum chemical studies of similar indole-containing molecules.

| Property | Predicted Characteristic for this compound |

| HOMO | Likely localized on the electron-rich indole and p-methoxyphenyl rings. |

| LUMO | Likely distributed across the aromatic system. |

| HOMO-LUMO Gap | Expected to be in a range indicative of a moderately reactive molecule. |

| Electron-rich centers (from MEP) | Oxygen of the methoxy group, π-electron clouds of the aromatic rings. |

| Electron-poor centers (from MEP) | Protons of the amino group and the indole N-H. |

These theoretical calculations are instrumental in understanding the intrinsic properties of the molecule, which in turn dictate its behavior in a biological environment, including its ability to cross cell membranes and interact with specific receptor sites.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model does not represent a real molecule but rather an abstract concept that embodies the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

Given the absence of specific biological activity data for "this compound", a pharmacophore model cannot be directly generated for this compound. However, by analyzing its structure, we can deduce a hypothetical pharmacophore that could be used for virtual screening to identify other potentially active molecules or to predict its likely biological targets.

The key pharmacophoric features of "this compound" would likely include:

A Hydrogen Bond Donor (HBD): The N-H group of the indole ring.

A Hydrogen Bond Acceptor (HBA): The oxygen atom of the p-methoxy group.

A Positive Ionizable (PI) feature: The primary amino group in the aminobutyl side chain, which would be protonated at physiological pH.

Two Aromatic/Hydrophobic (AR/HY) regions: The indole nucleus and the p-methoxyphenyl ring.

The spatial relationship between these features would be critical for receptor binding. The distance and angles between the positive ionizable center, the hydrophobic groups, and the hydrogen bonding features would define the pharmacophore and determine its selectivity for a particular receptor.

This hypothetical pharmacophore can be used as a 3D query in virtual screening campaigns. Large chemical databases can be searched to find other molecules that match these pharmacophoric features in the correct spatial arrangement. This approach could identify compounds with different chemical scaffolds but similar predicted biological activity.

Furthermore, pharmacophore models are often developed based on a set of known active ligands for a specific target. For instance, pharmacophore models for serotonin transporter (SERT) inhibitors often include a positive ionizable feature and one or more aromatic/hydrophobic regions. The structure of "this compound" aligns well with such general features, suggesting it could potentially interact with monoamine transporters.

The table below outlines the hypothetical pharmacophoric features of the title compound.

| Pharmacophoric Feature | Corresponding Chemical Group | Potential Role in Receptor Interaction |

| Positive Ionizable (PI) | Primary amino group | Forms key ionic/hydrogen bonds with acidic residues (e.g., Asp, Glu). |

| Aromatic/Hydrophobic 1 | Indole ring system | Engages in hydrophobic and π-stacking interactions. |

| Aromatic/Hydrophobic 2 | p-methoxyphenyl ring | Fits into hydrophobic pockets, participates in hydrophobic interactions. |

| Hydrogen Bond Donor (HBD) | Indole N-H | Acts as a hydrogen bond donor to polar residues. |

| Hydrogen Bond Acceptor (HBA) | Methoxy oxygen | Acts as a hydrogen bond acceptor from polar residues. |

Virtual screening workflows often combine pharmacophore-based searches with molecular docking to refine the results. Hits from the pharmacophore screen would be subsequently docked into the putative target's binding site to assess their binding mode and estimate their binding affinity, providing a more robust prediction of their potential activity.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular Dynamics (MD) simulations provide a dynamic view of ligand-receptor interactions over time, offering deeper insights than the static picture provided by molecular docking. By simulating the movements of atoms and molecules, MD can reveal the stability of a ligand in the binding pocket, conformational changes in the protein upon ligand binding, and the role of water molecules in the binding process.

As no experimental data or docking studies are available for "this compound", no MD simulations have been performed on its complex with a biological target. However, we can extrapolate from MD studies of similar indole-based ligands to predict how this compound might behave in a receptor's active site.

An MD simulation of "this compound" bound to a receptor would typically start with a docked pose obtained from molecular docking. The simulation would then track the trajectory of the ligand and protein atoms over a period of nanoseconds to microseconds.

Key insights that could be gained from such a simulation include:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand's atomic positions over time would indicate its stability in the binding pocket. A low and stable RMSD suggests a stable binding mode.

Interaction Persistence: MD simulations can monitor the persistence of key interactions, such as hydrogen bonds and ionic bonds, identified in docking. For "this compound", the simulation would assess the stability of the salt bridge formed by the aminobutyl group with an acidic residue.

Conformational Changes: The simulation could reveal if the ligand or the receptor undergoes significant conformational changes to achieve an optimal fit (induced fit). The flexibility of the aminobutyl side chain and the rotational freedom of the p-methoxyphenyl group would be of particular interest.

Role of Water: MD simulations explicitly model water molecules, which can play a crucial role in mediating ligand-receptor interactions by forming water-bridged hydrogen bonds.

Studies on other indole derivatives have successfully used MD simulations to validate docking poses and understand binding mechanisms. For example, simulations of indole derivatives in the active site of monoamine oxidase have helped to confirm the stability of the predicted binding modes and the importance of specific hydrogen bonds and hydrophobic interactions over the simulation time.

The table below summarizes the potential applications of MD simulations for studying the binding of "this compound".

| MD Simulation Analysis | Information Gained for this compound |

| Ligand RMSD | Assessment of the stability of the binding pose within the receptor active site. |

| Protein RMSF | Identification of flexible regions of the receptor that may be involved in ligand binding. |

| Hydrogen Bond Analysis | Quantification of the stability and lifetime of hydrogen bonds (e.g., from the amino group and indole N-H). |

| Interaction Energy Calculation | Estimation of the contribution of different residues to the overall binding energy. |

| Water Molecule Dynamics | Elucidation of the role of bridging water molecules in stabilizing the ligand-receptor complex. |

In essence, MD simulations would be a critical next step after initial docking studies to refine the understanding of how "this compound" interacts with and modulates the function of a potential biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.

Since there is no biological activity data for a series of compounds related to "this compound", a specific QSAR model cannot be developed for it. However, we can discuss the principles of QSAR and how it could be applied to this class of compounds once such data becomes available.

A QSAR study on derivatives of "this compound" would involve several steps:

Data Set Preparation: A series of analogues would be synthesized, and their biological activity (e.g., IC50 or Ki values) against a specific target would be measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability.

For a molecule like "this compound", a QSAR model could reveal, for example, that increasing the hydrophobicity of the substituent at the 2-position enhances activity, while the presence of a hydrogen bond donor at a specific position on the indole ring is detrimental.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional picture of the structure-activity relationship. These methods generate contour maps that visualize the regions around the molecules where changes in steric, electrostatic, hydrophobic, and hydrogen bonding properties are likely to increase or decrease activity.

For instance, a CoMSIA study on a series of indole derivatives might produce contour maps indicating that:

A bulky, sterically favored group is preferred in the region occupied by the p-methoxyphenyl ring.

An electropositive group is favored near the aminobutyl side chain, consistent with its role in forming an ionic bond.

A hydrogen bond acceptor is beneficial near the methoxy group's position.

The table below presents hypothetical results from a potential QSAR study on this class of compounds, based on common findings in QSAR studies of other bioactive molecules.

| QSAR Method | Potential Findings for Derivatives of this compound |

| 2D-QSAR | Biological activity might be positively correlated with LogP and negatively correlated with the number of hydrogen bond donors. |

| CoMFA (Steric Field) | A green contour map might indicate that larger substituents on the phenyl ring are favorable for activity. |

| CoMFA (Electrostatic Field) | A blue contour map near the amino group would suggest that positive charge is important for activity. |

| CoMSIA (Hydrophobic Field) | A yellow contour map around the indole and phenyl rings would indicate that hydrophobic character in these regions enhances activity. |

| CoMSIA (H-Bond Donor Field) | A cyan contour map might show where a hydrogen bond donor is beneficial for binding. |

Ultimately, QSAR modeling would be an invaluable tool for optimizing the structure of "this compound" to improve its potency and selectivity for a given biological target.

Future Research Directions and Potential Academic Applications

Utility as a Molecular Probe for Specific Biological Targets

The 2-arylindole scaffold is known to interact with a variety of biological targets. nih.gov Consequently, 3-(2-Aminobutyl)-2-(p-methoxyphenyl)indole could be developed into a molecular probe to investigate these interactions. By radiolabeling or attaching a fluorescent tag to the molecule, its binding to and activity at specific receptors, enzymes, or transporters could be visualized and quantified. Such probes would be invaluable for target validation and for studying the distribution and density of these targets in different tissues and disease states.

For instance, given the structural similarities to compounds that interact with monoamine systems, a key area of investigation would be its potential as a probe for serotonin (B10506) or dopamine (B1211576) transporters or receptors. Understanding how the substitution pattern on the 2-aryl ring and the nature of the 3-alkylamine chain influence binding affinity and selectivity would be a critical first step. nih.gov

Development as a Lead Compound for Further Medicinal Chemistry Optimization

The 2-arylindole framework is considered a promising lead for drug development. nih.gov The structure of this compound offers multiple points for chemical modification to enhance its pharmacological properties. Structure-activity relationship (SAR) studies would be essential to systematically explore the impact of various substituents on activity and selectivity. researchgate.netnih.gov

Key areas for optimization could include:

Modification of the 2-aryl ring: Introducing different substituents on the p-methoxyphenyl ring could modulate binding affinity and selectivity for various targets. nih.govnih.gov

Alterations to the 3-aminobutyl chain: The length and branching of the alkyl chain, as well as the nature of the amino group, could be modified to fine-tune the compound's interaction with its biological target(s).

Substitution on the indole (B1671886) nucleus: Adding substituents to the indole ring itself could influence the molecule's electronic properties and its ability to form key interactions, such as hydrogen bonds, with target proteins. nih.gov

These medicinal chemistry efforts could aim to develop analogs with improved potency, selectivity, and pharmacokinetic profiles for potential therapeutic applications in neurological and psychiatric disorders. nih.govhilarispublisher.com

Investigation into Novel Pharmacological Targets or Mechanisms

While the primary focus for indole derivatives has often been on established CNS targets, there is a growing interest in exploring their effects on novel pathways. researchgate.netnih.gov Future research on this compound should not be limited to conventional targets. High-throughput screening against a broad panel of receptors, enzymes, and ion channels could uncover unexpected pharmacological activities. nih.gov

For example, some indole derivatives have shown activity against enzymes involved in neuroinflammation or oxidative stress, which are implicated in neurodegenerative diseases. hilarispublisher.com Investigating the potential of this compound to modulate such pathways could open up new therapeutic avenues. Furthermore, its mechanism of action could be explored to determine if it acts as an agonist, antagonist, or allosteric modulator at its target(s).

Applications in Chemical Neuroscience and Neuropharmacology Research

The indole nucleus is a fundamental component of many neurotransmitters and neuromodulators, including serotonin and melatonin. creative-proteomics.com As such, indole derivatives are powerful tools in chemical neuroscience for dissecting the complexities of brain function. This compound and its optimized analogs could be used to study the role of specific neuronal circuits and signaling pathways in various physiological and pathological processes. nih.gov

Potential applications in this area include:

Studying the neurochemical basis of mood, cognition, and behavior.

Investigating the pathophysiology of neurological disorders such as depression, anxiety, and neurodegenerative diseases. nih.govhilarispublisher.com

Elucidating the mechanisms of action of existing and novel psychoactive drugs.

Integration with Advanced 'Omics' Technologies (e.g., Proteomics, Metabolomics) in Preclinical Research

To gain a comprehensive understanding of the biological effects of this compound, its investigation should be integrated with advanced 'omics' technologies. fraunhofer.denih.gov These approaches allow for a systems-level analysis of the changes induced by the compound in preclinical models.

| 'Omics' Technology | Potential Application in Preclinical Research |

| Proteomics | Identify protein expression changes in response to compound treatment to elucidate mechanisms of action and identify biomarkers of efficacy or toxicity. nih.gov |

| Metabolomics | Analyze changes in the metabolome to understand the compound's effects on metabolic pathways and identify potential off-target effects. nih.gov |

| Transcriptomics | Profile changes in gene expression to uncover the genetic pathways modulated by the compound. |

By combining these 'omics' approaches, researchers can build a detailed molecular signature of the compound's activity, which can aid in predicting its therapeutic potential and potential liabilities early in the drug discovery process. researchgate.netfrontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.